2-甲基磺酰-1-吡咯啉-3-基乙酮;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfonyl-containing compounds often involves multi-step reactions, starting from specific precursors and utilizing a series of chemical transformations to introduce the sulfonyl group and other functional groups. For example, the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, including the sulfonyl group, demonstrates a complex process involving reactions from specific precursors characterized by melting point, 1H NMR, 13C NMR, FT-IR, and HRMS analyses (Wang et al., 2015). Similar methodologies could potentially be adapted for the synthesis of 2-Methylsulfonyl-1-pyrrolidin-3-ylethanone hydrochloride.

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds can be elucidated using techniques such as X-ray diffraction (XRD), which provides detailed information about the crystallographic structure, including bond lengths and angles. For instance, the crystal and molecular structure of a related compound was fully characterized, confirming the molecular geometry and intermolecular interactions (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of sulfonyl compounds involves various reactions, including sulfonylation, oxidation, and reduction processes. These reactions are crucial for modifying the chemical structure and introducing new functional groups. For example, the preparation and chemical reactivity of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of related compounds, highlight the complexity of chemical transformations (Gilbile et al., 2017).

科学研究应用

1. 有机催化在不对称迈克尔加成中的应用

(Singh et al., 2013)描述了使用基于吲哚啉的催化剂,源自l-脯氨酸,在环己酮和环戊酮与β-硝基苯乙烯的不对称迈克尔加成中。这种带有亚砜基团的催化剂在无添加剂的情况下实现了高产率和优异的立体选择性。

2. 光诱导无催化剂磺酰化

(Mao et al., 2017)探索了一种N-自由基引发的环化反应,涉及未活化烯烃与二氧化硫插入在可见光和无催化剂条件下的磺酰化。这导致了磺酸化的3,4-二氢-2H-吡咯的形成,展示了磺酰化条件在合成中的潜力。

3. 钯催化的羰基合成

(Veltri等人,2016)研究了钯催化的羰基多组分合成,涉及苯并咪唑盐和胺在氧化条件下。这导致了功能化苯并咪唑硫氮杂环的选择性形成,展示了这类吲哚啉化合物在复杂化学合成中的实用性。

4. 中间体合成中的工艺开发

(Kopach et al., 2010)专注于为NK1-II抑制剂制造中使用的中间体开发高效的合成路线。他们实现了高产率和纯度,展示了这类吲哚啉衍生物在制药中间体生产中的重要性。

5. 有机合成中的双功能催化剂

(Tamaddon & Azadi, 2018)开发了一种新型离子液体,作为双功能催化剂,用于合成2-氨基-3-氰基吡啶。这突显了吲哚啉衍生物在增强有机反应中催化效率的作用。

6. 卡丁酮的鉴定和衍生化

(Nycz et al., 2016)鉴定了卡丁酮的新型盐酸盐,并使用各种光谱方法检验了它们的性质。这项研究强调了吲哚啉衍生物在法医和制药分析中的重要性。

7. 抑制血小板聚集的抑制剂

(Grisar et al., 1976)发现了抑制ADP诱导的血小板聚集的化合物,源自吲哚啉,突显了它们在潜在治疗应用中的作用。

8. 化学反应中的不对称诱导

(Campbell & Darwish, 1976)描述了手性苄基亚砜盐的Sommelet重排,展示了吲哚啉衍生物在化学合成中实现不对称诱导的作用。

9. 卟啉的合成

(Kinoshita et al., 1992)详细介绍了吲哚啉衍生物转化为卟啉,表明它们在合成复杂有机化合物中的实用性。

安全和危害

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has the hazard statement H319, which indicates that it causes serious eye irritation . The precautionary statements associated with it are P305 + P351 + P338 . It is classified under storage class code 11, which pertains to combustible solids .

未来方向

The future directions for “2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride” and similar compounds could involve further exploration of the pyrrolidine scaffold for the development of novel biologically active compounds . The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .

属性

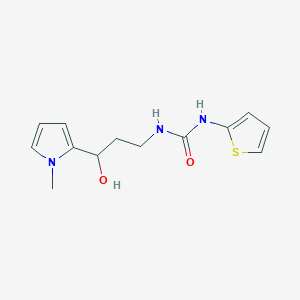

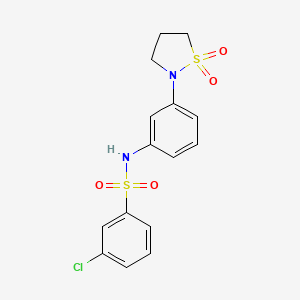

IUPAC Name |

2-methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S.ClH/c1-12(10,11)5-7(9)6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBHDBWZOZGUKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1CCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2482582.png)

![N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2482584.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2482589.png)

![2-Cyano-N-(2,3-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2482592.png)

![3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine](/img/structure/B2482595.png)

![[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide](/img/structure/B2482598.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2482599.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2482602.png)